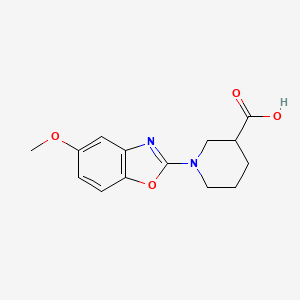

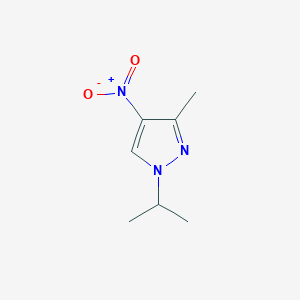

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Vue d'ensemble

Description

“1-isopropyl-3-methyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C8H11N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

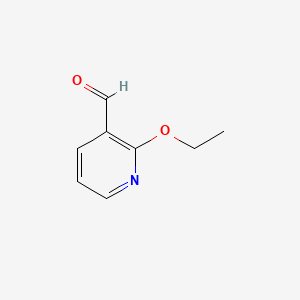

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing two nitrogen atoms. The average mass of the molecule is 213.195 Da .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism due to the moving C-N double bond inside the heterocycle . The 1H-tautomer is known as 1H-pyrazole and is the base of a pyrazolium conjugate .Applications De Recherche Scientifique

Chemical Reactivity and Molecular Interactions

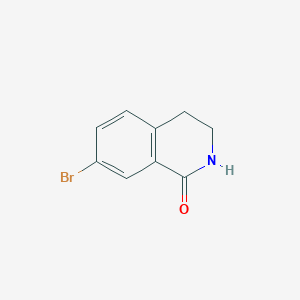

1-Isopropyl-3-methyl-4-nitro-1H-pyrazole and its derivatives are notable for their diverse chemical reactivity. For instance, 3,4,5-trinitro-1H-pyrazole undergoes nucleophilic substitution reactions under mild conditions, reacting with a variety of reagents like ammonia, aliphatic amines, and others to form 4-R-3,5-dinitropyrazoles. This property is indicative of its potential for synthesis in various chemical applications, such as the development of energetic materials and pharmaceuticals (Dalinger et al., 2013).

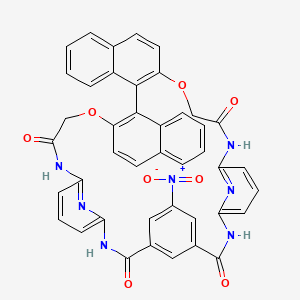

Crystal Structure and Molecular Design

The crystal structures of various pyrazole derivatives, including those related to this compound, provide insights into their molecular design and potential applications. The crystallographic studies of these compounds reveal intricate hydrogen-bonded structures, showcasing their potential in designing complex molecular architectures for various scientific applications, including material science and drug design (Portilla et al., 2007).

Energetic Materials and Explosives

Nitropyrazoles, including derivatives of this compound, are prominent in the field of energetic materials. The synthesis and study of these compounds, like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), are crucial due to their high energy and relatively low sensitivity, making them potential candidates for next-generation explosives (Jun-lin, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWRQUADBGXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)